Neuromuscular Blocking Potency: Metocurine vs. d-Tubocurarine and Pancuronium ED95 Values
Metocurine demonstrates a precisely defined potency differential relative to two benchmark nondepolarizing neuromuscular blockers. In adult patients under nitrous oxide-narcotic-thiopental anesthesia, metocurine exhibits an ED95 (dose producing 95% twitch depression) of 0.28 mg/kg, establishing a potency ratio of 1.8:1 versus d-tubocurarine and 0.25:1 versus pancuronium [1]. This indicates metocurine is approximately twice as potent as d-tubocurarine and one-quarter as potent as pancuronium. The dose-response curves for all three agents did not deviate significantly from parallelism, validating direct potency comparisons [2].
| Evidence Dimension | ED95 neuromuscular blocking potency (dose required for 95% twitch depression) |
|---|---|
| Target Compound Data | 0.28 mg/kg |
| Comparator Or Baseline | d-Tubocurarine: 0.50 mg/kg; Pancuronium: 0.07 mg/kg |
| Quantified Difference | Potency ratio 1.8 vs. d-tubocurarine; 0.25 vs. pancuronium |
| Conditions | Nitrous oxide-morphine-thiopental anesthesia in ASA class I-II adult patients; evoked force of thumb adduction measured at 0.15 Hz |
Why This Matters
The 1.8× potency advantage over d-tubocurarine enables lower mass dosing to achieve equivalent neuromuscular blockade, a key consideration for inventory management and dosing protocol design.
- [1] Savarese JJ, Ali HH, Antonio RP. The clinical pharmacology of metocurine: dimethyltubocurarine revisited. Anesthesiology. 1977;47(3):277-284. View Source
- [2] Goudsouzian NG, Liu LM, Coté CJ. The dose response effect of long-acting nondepolarizing neuromuscular blocking agents in children. Can J Anaesth. 1984;31(3):246-250. View Source
